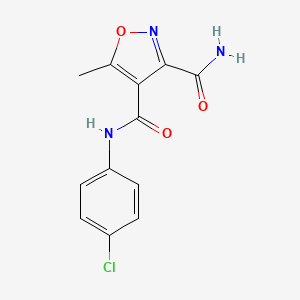
N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide
Übersicht
Beschreibung
The compound is a derivative of isoxazole, a type of organic compound consisting of a five-membered ring that contains an oxygen atom and a nitrogen atom . The presence of the 4-chlorophenyl group suggests that it has a chlorine atom attached to a phenyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the exact reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Biological Agents
- Synthesis of New Compounds : N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and N-(4-chlorophenyl)-7-methyl-5-aryl-2,3-dihydro-5H-thiazolol[3,2-a]pyrimidine-6-carboxamide were synthesized for potential biological activities. These compounds showed significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
Molecular Interaction Studies
- CB1 Cannabinoid Receptor Antagonist : A study explored the molecular interaction of a compound similar to N
4-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide, as an antagonist for the CB1 cannabinoid receptor. This research provides insight into the binding interactions of such compounds with receptors (Shim et al., 2002).
Antimycobacterial Screening
- New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide Derivatives : These derivatives showed promising antitubercular activity against Mycobacterium tuberculosis. Their non-toxic nature against normal cell lines indicates their potential for drug development (Nayak et al., 2016).
Synthesis and Biological Screening
- Synthesis of 4-[(4-chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino Derivatives : These compounds were synthesized and evaluated for biological activity against bacteria and fungi, showing moderate activity (J.V.Guna et al., 2009).
Anti-Inflammatory Effects Study
- Peripheral Benzodiazepine Receptors in Inflammatory Responses : A study on the anti-inflammatory effects of related compounds, suggesting potential applications in treating inflammation (Torres et al., 1999).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds might be harmful if inhaled, ingested, or if they come into contact with the skin . Without specific information on this compound, it’s difficult to determine its safety and hazards.
Wirkmechanismus
Target of Action
N4-(4-chlorophenyl)-5-methyl-1,2-oxazole-3,4-dicarboxamide, a sulfonamide derivative, primarily targets dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting DHFR, this compound can exhibit antimicrobial and antitumor activities .
Mode of Action
The compound interacts with DHFR by binding to its active sites . This binding inhibits the enzyme’s function, leading to a disruption in the synthesis of nucleotides and DNA replication. This disruption can lead to cell cycle arrest, particularly in the G1 phase , and can result in the death of microbial or tumor cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid pathway . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. This disruption can lead to a decrease in DNA replication and cell proliferation, particularly in rapidly dividing cells such as microbial cells and cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites
Result of Action
The primary result of the action of N4-(4-chlorophenyl)-5-methyl-1,2-oxazole-3,4-dicarboxamide is the inhibition of cell proliferation. By disrupting the folic acid pathway and inhibiting DHFR, the compound can lead to a decrease in DNA replication and cell proliferation . This can result in the death of microbial or tumor cells, making the compound effective as an antimicrobial and antitumor agent .
Eigenschaften
IUPAC Name |
4-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-6-9(10(11(14)17)16-19-6)12(18)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H2,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPZXYODXWMVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207113 | |
| Record name | N4-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338761-32-3 | |
| Record name | N4-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338761-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


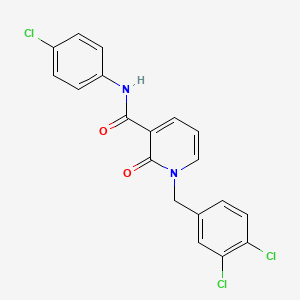
![2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B3127905.png)
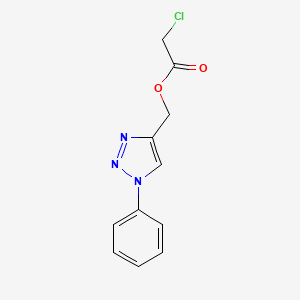
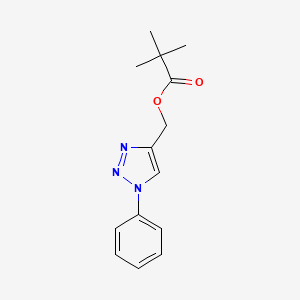
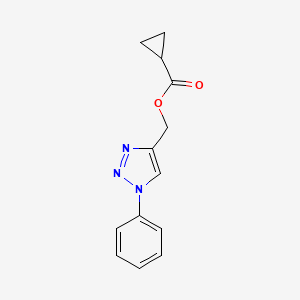
![(E)-[(4-chlorophenyl)methoxy][(1-phenyl-1H-1,2,3-triazol-4-yl)methylidene]amine](/img/structure/B3127923.png)
![5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B3127937.png)
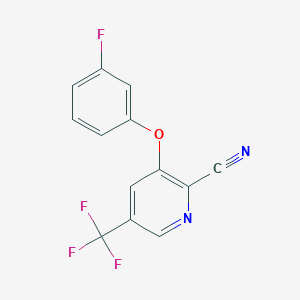
![3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B3127950.png)
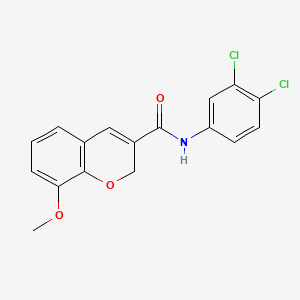
![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3127969.png)
![N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3127980.png)
-N'-methylmethanesulfonohydrazide](/img/structure/B3127987.png)
![N,3-bis(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3127994.png)
